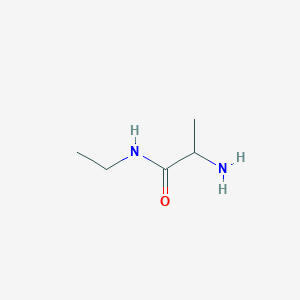

2-Amino-N-ethylpropanamide

Descripción general

Descripción

The compound 2-Amino-N-ethylpropanamide is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar amide compounds. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction that could potentially be adapted for the synthesis of 2-Amino-N-ethylpropanamide .

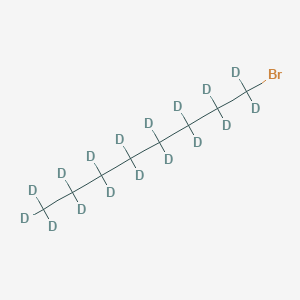

Synthesis Analysis

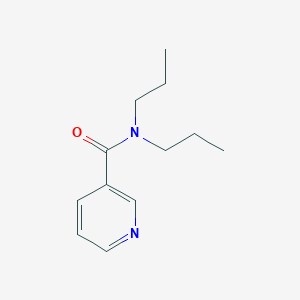

The synthesis of related compounds involves novel methodologies and green chemistry approaches. For example, the synthesis of N-(2-ethylamino)-β-amino alcohols, which are structurally related to 2-Amino-N-ethylpropanamide, was achieved using O-(α-bromoacyl) cyanohydrins, followed by nucleophilic substitution with amines and reduction . Additionally, a green synthesis approach was used to create N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which could provide insights into environmentally friendly synthesis routes for 2-Amino-N-ethylpropanamide .

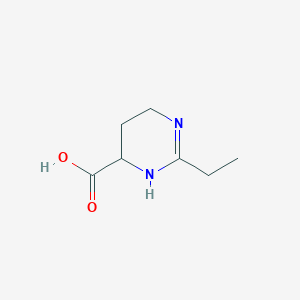

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-N-ethylpropanamide has been characterized using various techniques. For instance, the crystallographic analysis of N-[(2-dimethylamino)ethyl]-9-aminoacridine-4-carboxamides provided insights into the conformational flexibility and potential DNA-binding models of these compounds . This information could be extrapolated to understand the molecular structure of 2-Amino-N-ethylpropanamide.

Chemical Reactions Analysis

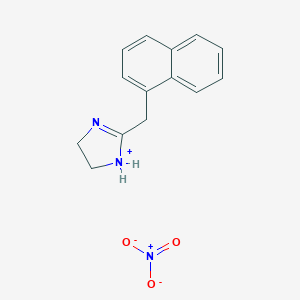

The papers discuss the reactivity and interactions of related compounds with biological targets. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed in vivo antitumor activity, which was attributed to their ability to bind to DNA by intercalation . This suggests that 2-Amino-N-ethylpropanamide could also exhibit interesting biological activities depending on its structure and substituents.

Physical and Chemical Properties Analysis

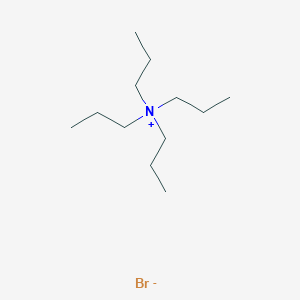

The physicochemical properties of related compounds have been determined, such as the ion-associate complex formation in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate, which was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods could be applied to determine the physical and chemical properties of 2-Amino-N-ethylpropanamide.

Aplicaciones Científicas De Investigación

Polymeric Carriers for Drug Binding

- Caldwell, Neuse, and Stephanou (1993) explored the synthesis of water-soluble polyamidoamines, which are suitable for drug binding. These polymers contain secondary amino groups, like 2-Amino-N-ethylpropanamide, which are ideal for side-chain attachment in drug coupling applications (Caldwell, Neuse, & Stephanou, 1993).

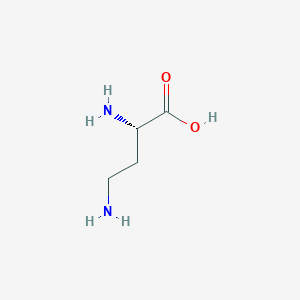

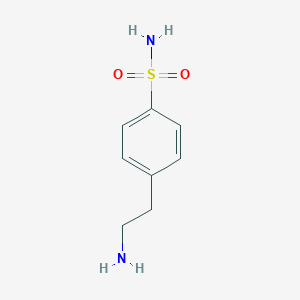

Functionalized Amino Acid Derivatives in Anticancer Agents

- Kumar et al. (2009) reported the synthesis of functionalized amino acid derivatives, including 2-Amino-N-ethylpropanamide derivatives, and evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Peptidology and Drug Design

- Flores-Holguín et al. (2019) conducted a study using conceptual density functional theory for the chemical reactivity of peptides, including 2-Amino-N-ethylpropanamide derivatives. This research aids in understanding peptide reactivity and is valuable in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Chemical Modification of Proteins

- Smyth, Blumenfeld, and Konigsberg (1964) investigated the reactions of N-ethylmaleimide, related to 2-Amino-N-ethylpropanamide, with peptides and amino acids. This study is significant for understanding the chemical modification of proteins (Smyth, Blumenfeld, & Konigsberg, 1964).

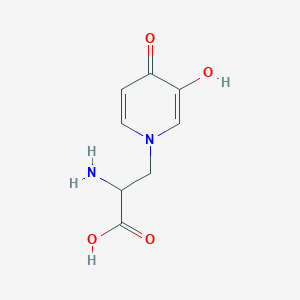

DNA Interaction Studies for Antitumor Agents

- Crenshaw, Graves, and Denny (1995) explored the interactions of acridine antitumor agents with DNA, focusing on compounds including N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, structurally related to 2-Amino-N-ethylpropanamide. This research helps in understanding how these compounds bind to DNA (Crenshaw, Graves, & Denny, 1995).

Gene Transfection Using Cationic Polyamides

- Zhang, Jin, Zhao, and Lin (2015) synthesized biodegradable cationic polyamides, which include 2-Amino-N-ethylpropanamide derivatives, for gene delivery. Their study provides insights into the structural effects of these polyamides on gene transfection activity (Zhang, Jin, Zhao, & Lin, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPCTMWFLGENTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-ethylpropanamide | |

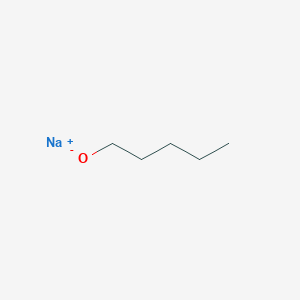

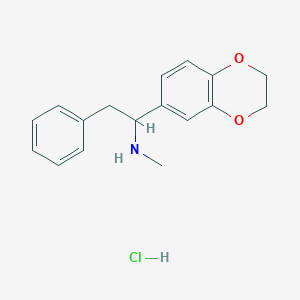

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)